JNK2/JNK3 Scaffold-Derived Potency and MAPK Family Selectivity (Class-Level Inference from the N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide Series)
The N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series from which CAS 313402-69-6 derives exhibits potent inhibition of JNK2 and JNK3 with pIC₅₀ values reaching 6.5–6.7 for the optimized leads (compounds 5a and 11a), and demonstrates selectivity over JNK1, p38α, and ERK2 within the MAPK family [1]. Quantitative activity data for the specific 3-chloro analog (313402-69-6) have not been published in the peer-reviewed primary literature indexed in major databases; the scaffold-level data represent the highest-strength evidence currently available to inform procurement. The series was designed around a unique 3-cyano H-bond acceptor interaction with the hinge region of the ATP-binding site, confirmed by X-ray crystallography of analogs 5e and 8a in JNK3 [1].
| Evidence Dimension | JNK2/JNK3 inhibitory potency (pIC₅₀) for series leads vs. selectivity over related MAP kinases |
|---|---|
| Target Compound Data | Not directly reported for CAS 313402-69-6 in peer-reviewed primary literature. Scaffold lead compounds 5a and 11a: JNK3 pIC₅₀ 6.7 and 6.6; JNK2 pIC₅₀ 6.5 [1]. |
| Comparator Or Baseline | Series selectivity: JNK1, p38α, and ERK2 pIC₅₀ <5.0 (class-level observation for the series) [1]. |
| Quantified Difference | Selectivity window of >1.5 log units (approximately 30-fold) for JNK2/3 over JNK1, p38α, and ERK2 across the series; compound-specific values for 313402-69-6 are unverified. |
| Conditions | In vitro kinase inhibition assays using recombinant human JNK isoforms, p38α, and ERK2; ATP-competitive format; as described in Angell et al. (2007) [1]. |
Why This Matters
For researchers requiring a JNK2/3-biased inhibitor with reduced off-target MAPK activity, the 3-cyano-tetrahydrobenzothiophene scaffold offers a validated selectivity starting point; however, compound-specific confirmation of potency for 313402-69-6 is recommended before committing to large-scale procurement for target-based screens.
- [1] Angell RM, Atkinson FL, Brown MJ, Chuang TT, Christopher JA, Cichy-Knight M, Dunn AK, Hightower KE, Malkakorpi S, Musgrave JR, Neu M, Rowland P, Shea RL, Smith JL, Somers DO, Thomas SA, Thompson G, Wang R. N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorg Med Chem Lett. 2007 Mar 1;17(5):1296-301. View Source
